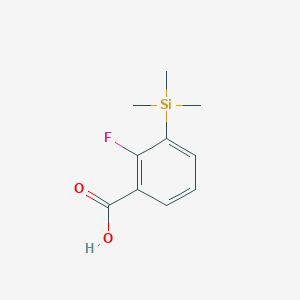
2-Fluoro-3-(trimethylsilyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-(trimethylsilyl)benzoic acid is an organic compound that features a fluorine atom and a trimethylsilyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trimethylsilyl)benzoic acid typically involves the introduction of the fluorine and trimethylsilyl groups onto a benzoic acid derivative. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then fluorinated to yield 2-fluoro-3-nitrotoluene. Finally, oxidation of the methyl group under the action of an oxidant produces 2-fluoro-3-nitrobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This involves using cost-effective raw materials and efficient reaction conditions to maximize yield and minimize waste. The process typically includes steps such as nitration, chlorination, fluorination, and oxidation, with careful control of reaction parameters to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-(trimethylsilyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with an arylboronic acid .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-(trimethylsilyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-(trimethylsilyl)benzoic acid involves its interaction with various molecular targets and pathways. The fluorine atom and trimethylsilyl group can influence the compound’s reactivity and stability, making it a versatile intermediate in chemical reactions. The exact mechanism depends on the specific application and the nature of the target molecules involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a trimethylsilyl group.
3-(Trimethylsilyl)phenylboronic acid: Contains a trimethylsilyl group but differs in the position and type of functional groups.
Uniqueness
2-Fluoro-3-(trimethylsilyl)benzoic acid is unique due to the presence of both a fluorine atom and a trimethylsilyl group on the benzoic acid core. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C10H13FO2Si |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
2-fluoro-3-trimethylsilylbenzoic acid |
InChI |
InChI=1S/C10H13FO2Si/c1-14(2,3)8-6-4-5-7(9(8)11)10(12)13/h4-6H,1-3H3,(H,12,13) |
InChI-Schlüssel |
SBAHUFQVVALQGB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC(=C1F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


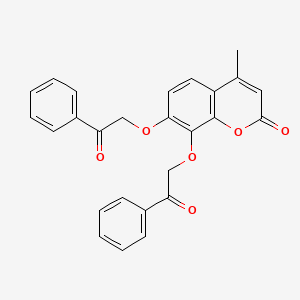
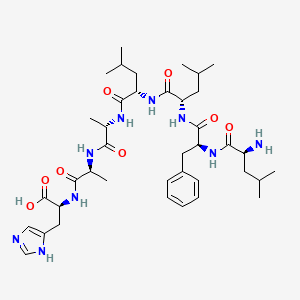
![5-[(Triphenylmethyl)sulfanyl]pent-4-enamide](/img/structure/B12579313.png)
![(2S)-2-[(Thiophen-2-yl)methyl]piperazine](/img/structure/B12579320.png)
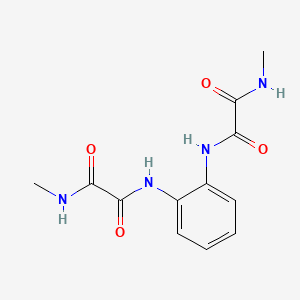
![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)
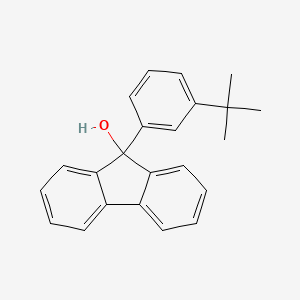
![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)
![4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B12579355.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)
![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
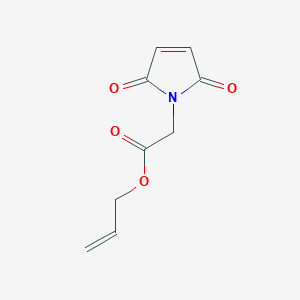
![1-Chloro-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B12579380.png)
![Pentyl [(prop-2-en-1-yl)oxy]acetate](/img/structure/B12579392.png)
